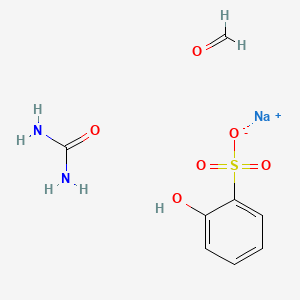
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea is a complex chemical compound with the molecular formula C8H11N2NaO6S . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium;formaldehyde;2-hydroxybenzenesulfonate;urea involves the reaction of sodium carbonate with p-hydroxybenzoic acid to form sodium 2-hydroxybenzenesulfonate . This intermediate is then reacted with formaldehyde and urea under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a preservative in biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of sodium;formaldehyde;2-hydroxybenzenesulfonate;urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can also form complexes with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, hydroxy-, monosodium salt, polymer with formaldehyde and urea .
- Formaldehyde-releasing preservatives .
Uniqueness
Sodium;formaldehyde;2-hydroxybenzenesulfonate;urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
56619-23-9 |
|---|---|
Molekularformel |
C8H11N2NaO6S |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
sodium;formaldehyde;2-hydroxybenzenesulfonate;urea |
InChI |
InChI=1S/C6H6O4S.CH4N2O.CH2O.Na/c7-5-3-1-2-4-6(5)11(8,9)10;2-1(3)4;1-2;/h1-4,7H,(H,8,9,10);(H4,2,3,4);1H2;/q;;;+1/p-1 |
InChI-Schlüssel |
RWZSHHHXPVUGHP-UHFFFAOYSA-M |
Kanonische SMILES |
C=O.C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C(=O)(N)N.[Na+] |
Verwandte CAS-Nummern |
56619-23-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


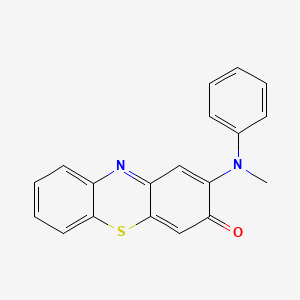

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
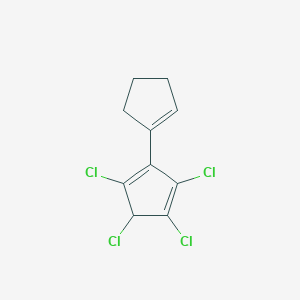
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
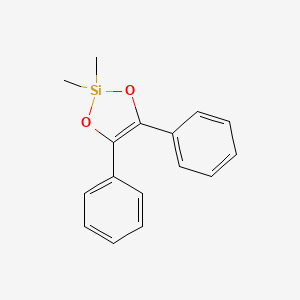
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
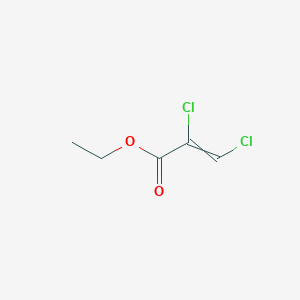
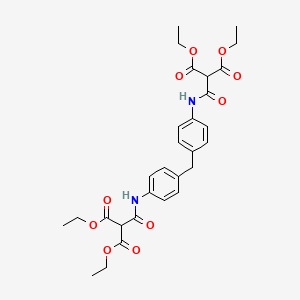

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
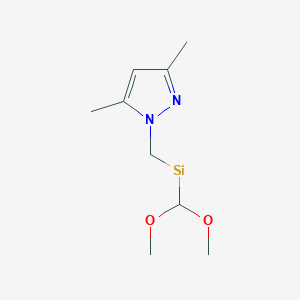
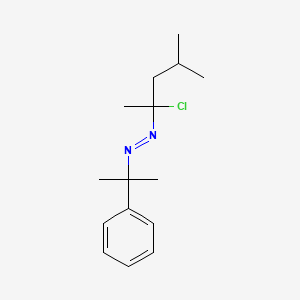
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
